molecular formula C18H12FN3O2S B2638170 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea CAS No. 1203288-22-5

3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea

Cat. No.: B2638170
CAS No.: 1203288-22-5
M. Wt: 353.37
InChI Key: OUOCPZYVSOBKET-UHFFFAOYSA-N
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Description

3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea is a complex organic compound that features a benzofuran ring, a thiazole ring, and a fluorophenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The unique combination of these functional groups endows the compound with distinct chemical and biological properties.

Scientific Research Applications

3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions at the molecular level.

    Medicine: The compound has shown potential as an anticancer agent, particularly in targeting specific cancer cell lines.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved information, benzofuran derivatives have been reported to exhibit antimicrobial activity . They are considered an emerging scaffold for antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.

    Synthesis of the Thiazole Ring: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling of Benzofuran and Thiazole Rings: The benzofuran and thiazole rings are coupled using a suitable linker, such as a halogenated intermediate.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenated intermediates and nucleophiles like amines or thiols are frequently utilized in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-1-phenylurea: Lacks the fluorine atom, which may affect its biological activity.

    3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-chlorophenyl)urea: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

    3-[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)urea: Features a methyl group, which can influence its pharmacokinetic properties.

Uniqueness

The presence of the fluorophenyl group in 3-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-fluorophenyl)urea is a key differentiator, as fluorine atoms can significantly impact the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds. These properties make it a promising candidate for further development in medicinal chemistry.

Properties

IUPAC Name

1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2S/c19-12-5-7-13(8-6-12)20-17(23)22-18-21-14(10-25-18)16-9-11-3-1-2-4-15(11)24-16/h1-10H,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOCPZYVSOBKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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